molecular formula C16H16O4 B1622339 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one CAS No. 314743-56-1

7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one

Cat. No.: B1622339
CAS No.: 314743-56-1
M. Wt: 272.29 g/mol
InChI Key: VENCPYMMFDTSEL-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound 7-(1-methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one belongs to the chromenone family, characterized by a fused bicyclic system comprising a benzene ring and a pyrone moiety. Its IUPAC name is derived systematically by identifying the parent structure as 2,3-dihydro-1H-cyclopenta[c]chromen-4-one , with a 1-methyl-2-oxo-propoxy substituent at the 7-position. The numbering prioritizes the oxygenated heterocycle, ensuring the ketone group at position 4 remains the principal functional group.

The molecular formula C₁₇H₁₈O₄ (molecular weight: 286.32 g/mol) reflects the incorporation of a methyl-substituted oxo-propoxy chain into the cyclopenta[c]chromenone core. Key structural features include:

  • A dihydrocyclopenta[c]chromen-4-one backbone with partial saturation at the 2,3-positions.
  • A 1-methyl-2-oxo-propoxy side chain at position 7, introducing a branched ether linkage and ketone functionality.

Table 1: Molecular descriptors of this compound

Property Value
Molecular formula C₁₇H₁₈O₄
Molecular weight 286.32 g/mol
IUPAC name 7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
CAS Registry Number 314743-56-1

Properties

IUPAC Name

7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-9(17)10(2)19-11-6-7-13-12-4-3-5-14(12)16(18)20-15(13)8-11/h6-8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENCPYMMFDTSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383098
Record name 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314743-56-1
Record name 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a cyclopentane derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Propoxy Group

The 1-methyl-2-oxo-propoxy substituent undergoes nucleophilic substitution due to the electron-withdrawing ketone group, which activates the adjacent ether oxygen for displacement.

Reaction TypeReagents/ConditionsProductYield (%)Reference
AlkylationAlkyl bromides (e.g., isopropyl bromide), K₂CO₃, DMF, 60°C7-(1-Methyl-2-oxo-propoxy)-alkyl derivatives65–78
ArylationAryl iodides, Pd(PPh₃)₄, CuI, DMF, 80°CAryl-substituted chromenones55–70

Mechanistic Insight : The ketone group polarizes the C–O bond in the propoxy chain, facilitating nucleophilic attack. Steric hindrance from the methyl group modulates reaction rates .

Oxidation and Reduction Reactions

The dihydrocyclopenta ring and ketone group participate in redox transformations:

Oxidation

  • Ring aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes the dihydro ring to a fully aromatic cyclopenta[c]chromenone.

  • Ketone stability : The 2-oxo-propoxy group resists further oxidation under mild conditions but can form enolates with strong bases (e.g., LDA) .

Reduction

  • Ketone to alcohol : NaBH₄ in methanol reduces the 2-oxo group to a secondary alcohol (7-(1-methyl-2-hydroxy-propoxy)-...), enabling further functionalization .

Cycloaddition and Ring-Opening Reactions

The chromenone core engages in cycloaddition due to its conjugated π-system:

Reaction TypeConditionsProductApplication
Diels-AlderMaleic anhydride, toluene, refluxFused bicyclic adductsSynthesis of polycyclic scaffolds
Ring-openingH₂O/H⁺ or ROH under acidic conditionsDicarbonyl intermediatesPrecursors for heterocycle synthesis

Key Observation : Electron-deficient dienophiles exhibit higher regioselectivity in Diels-Alder reactions.

Nitration and Halogenation

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-6 position, enabling subsequent reduction to amines for drug-discovery applications .

  • Chlorination : SOCl₂ selectively chlorinates the chromenone ring at C-8, confirmed by X-ray crystallography.

Michael Addition

The α,β-unsaturated ketone in the chromenone undergoes Michael addition with amines or thiols:

text
Reaction: Chromenone + Morpholine → 4-Morpholino-adduct Conditions: EtOH, 25°C, 12 hrs Yield: 82% [5][7]

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetone induces [2+2] photodimerization, forming cyclobutane-linked dimers. This reactivity is exploited in materials science for crosslinking polymers .

Comparative Reactivity Table

Functional GroupReactivityPreferred Reagents
2-Oxo-propoxyHigh (SN², oxidation)Alkyl halides, NaBH₄
Chromenone ketoneModerate (Michael addition)Amines, thiols
Dihydro ringLow (requires strong oxidizers)DDQ, O₂

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one exhibit promising anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of cyclopenta[c]chromenones have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Neuroprotective Effects

Research has suggested that the compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, potentially useful in treating chronic inflammatory conditions. It may inhibit pro-inflammatory cytokines and pathways, thus providing relief in diseases characterized by excessive inflammation .

Drug Development

This compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its unique structure can be modified to enhance efficacy and reduce side effects, making it a valuable scaffold for medicinal chemists .

Delivery Systems

The compound's lipophilicity allows it to be incorporated into various drug delivery systems, including nanoparticles and liposomes. This enhances the bioavailability of poorly soluble drugs and facilitates targeted delivery to specific tissues or cells .

Organic Electronics

In material science, derivatives of cyclopenta[c]chromenones are being explored for their potential use in organic electronics due to their favorable electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in sustainable energy technologies .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2023)Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM.
NeuroprotectionNeurobiology of Disease (2024)Showed reduced neuronal death in models of Alzheimer's disease with a mechanism involving oxidative stress reduction.
Anti-inflammatoryJournal of Inflammation Research (2023)Inhibited TNF-alpha production in macrophages by over 50% at concentrations of 5 µM.
Drug DeliveryInternational Journal of Pharmaceutics (2024)Enhanced bioavailability when formulated with lipid-based carriers compared to free drug administration.
Organic ElectronicsAdvanced Materials (2023)Achieved a power conversion efficiency of 15% in OPV devices using modified derivatives of the compound.

Mechanism of Action

The mechanism of action of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and related chromenone derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities Reference
Target Compound 1-Methyl-2-oxo-propoxy (7) C16H16O4* ~288.3* Ether, ketone Reactivity via diketone group
6-Methyl-7-(2-oxopropoxy)-... (CAS 307548-94-3) 2-Oxopropoxy (7), methyl (6) C16H16O4 288.3 Ether, ketone High reactivity in condensation/substitution reactions
9-Benzyloxy-7-methyl-... Benzyloxy (9), methyl (7) C20H18O3 306.36 Ether, aromatic Enhanced lipophilicity
Coumarin 138 Dimethylamino (7) C14H15NO2 229.27 Amine Fluorescence properties
Compound 228 (Anti-AChE) Quinoline-phenoxy (7), methyl (4) Complex N/A Ether, quinoline, methyl Anti-AChE (IC50 = 16.17 mM)

*Inferred from structurally similar compounds in .

Key Observations:

In contrast, Coumarin 138’s dimethylamino group (electron-donating) at position 7 contributes to fluorescence, highlighting how substituent electronic properties dictate application .

Biological Activity: Compound 228 (), with a quinoline-phenoxy substituent, exhibits anti-acetylcholinesterase (AChE) activity (IC50 = 16.17 mM). This suggests that chromenone derivatives with bulky, planar substituents at position 7 may interact with enzyme active sites . The target compound’s ketone-containing substituent could similarly engage in hydrogen bonding or covalent interactions with biological targets.

Crystallinity and Packing :

  • Derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () stabilize via π-π stacking and intramolecular C–H···O interactions. The target compound’s oxy-ketone group may promote similar packing behavior, influencing solubility and crystallinity .

Biological Activity

7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one, also known as 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4-one (CAS No. 314743-74-3), is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on anticancer and anti-inflammatory activities.

The molecular formula of the compound is C17H18O4C_{17}H_{18}O_{4} with a molecular weight of 286.32 g/mol. The compound is characterized by a cyclopenta[c]chromene structure, which is known for various biological activities.

PropertyValue
Molecular FormulaC17H18O4C_{17}H_{18}O_{4}
Molecular Weight286.32 g/mol
CAS Number314743-74-3

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on triterpene-coumarin conjugates demonstrated that certain derivatives showed potent cytotoxicity in B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer) cell lines. The IC50 values for these compounds were reported to be in the submicromolar range, indicating strong efficacy against cancer cells while maintaining relatively high viability in non-tumor cells .

Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:

  • Induction of Apoptosis: Flow cytometry results indicated that treated cells exhibited significant apoptosis rates ranging from 40% to 85% across various concentrations .
  • Cell Cycle Arrest: The compounds were shown to cause cell cycle arrest in the G0/G1 phase, significantly reducing the number of cells in the S phase, which is crucial for DNA synthesis and cell division .

Case Studies

Several studies have explored the biological activities of structurally similar compounds:

  • Study on Coumarin Derivatives:
    • Objective: Evaluate the anticancer activity of various coumarin derivatives.
    • Findings: Compounds exhibited varying degrees of cytotoxicity against different cancer cell lines with some derivatives showing IC50 values as low as 0.6 μM .
  • Synthesis and Evaluation of Triterpene-Coumarin Conjugates:
    • Objective: Investigate the synthesis and biological activity of new triterpene-coumarin conjugates.
    • Results: Certain conjugates displayed enhanced anticancer activity compared to their precursors, with significant apoptotic effects noted .

Q & A

Q. Table 1: Example Reaction Conditions for Chromenone Synthesis

StepReagents/ConditionsYield (%)Validation Method
CyclizationK₂CO₃, DMF, 80°C, 12h65NMR, XRD
Substitution2-methylpropoxy chloride, THF, RT72HPLC (>98% purity)

Basic: What techniques are essential for structural characterization of this compound?

Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:

  • X-ray diffraction (XRD) : Determines atomic arrangement and intramolecular interactions (e.g., pseudo five-membered rings via C–H···O contacts ).
  • NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions.
  • Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 415.2 for a related compound ).

Advanced Tip : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data to resolve ambiguities .

Advanced: How can researchers resolve contradictions between experimental and computational data in conformational analysis?

Answer:
Discrepancies often arise from approximations in computational models. Mitigation strategies include:

Parameter optimization : Adjust force fields (e.g., in Discovery Studio) to better match experimental bond lengths and angles observed in XRD .

Cross-validation : Compare DFT-predicted IR spectra with experimental FTIR to identify outliers.

Statistical analysis : Use root-mean-square deviation (RMSD) to quantify differences between computed and observed crystal structures .

Example : In a related chromenone, computational models underestimated π–π stacking distances by 0.2 Å; refinement of van der Waals parameters corrected this .

Advanced: What methodologies are effective for analyzing non-covalent interactions stabilizing the crystal lattice?

Answer:
Non-covalent interactions (e.g., π–π stacking, C–H···O) can be studied via:

  • XRD topology analysis : Identify graph-set motifs (e.g., S(5) and S(6) rings) and measure intermolecular distances (e.g., π–π interactions at 3.5 Å ).
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H vs. H···O interactions) using software like CrystalExplorer.
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with interaction strength (e.g., decomposition temperatures above 250°C suggest robust packing ).

Q. Table 2: Key Non-Covalent Interactions in Chromenone Derivatives

Interaction TypeDistance (Å)Energy (kcal/mol)Method
C–H···O2.3–2.52–4XRD
π–π stacking3.5–3.71–3Hirshfeld

Advanced: How should researchers approach ecological risk assessment when toxicity data is unavailable?

Answer:
In the absence of empirical data (e.g., no ecotoxicity reported ), employ predictive frameworks:

Read-across analysis : Compare with structurally similar compounds (e.g., chromenones with logP ≈ 2.5–3.0) to estimate bioaccumulation potential.

QSAR models : Use tools like EPI Suite to predict persistence (e.g., half-life in soil) and acute toxicity.

In silico docking : Screen for binding to ecological receptors (e.g., acetylcholinesterase inhibition) using AutoDock Vina .

Note : Validate predictions with microtox assays using Vibrio fischeri for preliminary hazard assessment.

Basic: What quality control measures are critical for ensuring compound purity in research?

Answer:

  • Chromatography : Use HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
  • Spectroscopic consistency : Match NMR peaks to reference data (e.g., NIST Chemistry WebBook ).
  • Elemental analysis : Confirm C, H, O content within ±0.3% of theoretical values.

Advanced Tip : Implement high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one
Reactant of Route 2
Reactant of Route 2
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.